What is Benzyl (6-aminohexyl)carbamate hydrochloride?
What is Benzyl (6-aminohexyl)carbamate hydrochloride?
An In-Depth Technical Guide to Benzyl (6-aminohexyl)carbamate hydrochloride for Drug Development Professionals
Executive Summary
Benzyl (6-aminohexyl)carbamate hydrochloride is a bifunctional chemical reagent that has emerged as a critical component in the rational design of targeted therapeutics. Its primary utility is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its strategic application in the assembly of PROTACs. We will explore the underlying scientific principles that make this molecule an effective tool for researchers in medicinal chemistry and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.
Core Concepts: Chemical Identity and Strategic Importance
Benzyl (6-aminohexyl)carbamate hydrochloride is structurally characterized by a hexyl chain functionalized with a primary amine at one terminus and a benzyl carbamate-protected amine at the other. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.[1]
The strategic value of this compound lies in its role as an E3 ligase ligand linker, a fundamental building block for PROTACs.[2] PROTACs are hetero-bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is not merely passive; its length, rigidity, and chemical nature are critical for optimizing the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 78618-06-1 | [2][3] |
| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [2] |
| Molecular Weight | 286.80 g/mol | [2] |
| Appearance | White to off-white or yellow crystalline powder | [1] |
| Melting Point | 175-180 °C | |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a tightly sealed container under an inert atmosphere | [4][5] |
The Central Role in PROTAC-Mediated Protein Degradation
To appreciate the utility of Benzyl (6-aminohexyl)carbamate hydrochloride, one must first understand the mechanism it serves. The PROTAC modality represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.
Mechanism of Action: The PROTAC Cycle
A PROTAC molecule consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (often for Cereblon or VHL), and the linker that connects them. The linker, for which Benzyl (6-aminohexyl)carbamate hydrochloride is a precursor, is crucial for positioning the two proteins correctly to facilitate the transfer of ubiquitin.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The benzyl carbamate group (Cbz or Z) on the linker precursor is a well-established protecting group for the amine.[6] This allows for selective chemical modification of the free primary amine. Subsequently, the Cbz group can be cleanly removed under specific conditions (typically hydrogenolysis) to reveal a new primary amine, ready for conjugation to the second ligand, thus completing the PROTAC assembly. The 6-carbon chain provides flexibility and a sufficient span to bridge the two proteins effectively.
Synthesis and Characterization: A Validated Protocol
The synthesis of Benzyl (6-aminohexyl)carbamate hydrochloride from commercially available starting materials is a robust and reproducible process. The primary challenge is achieving mono-protection of the symmetrical 1,6-hexanediamine, preventing the formation of the di-protected byproduct.
Synthetic Rationale and Strategy
The chosen method involves the slow addition of benzyl chloroformate to a large excess of 1,6-hexanediamine. This statistical approach favors the formation of the mono-substituted product. The basicity of the diamine serves to quench the HCl generated during the reaction. Subsequent purification and conversion to the hydrochloride salt yield the final product.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,6-Hexanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Reaction Setup: In a 1L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (5 equivalents) in DCM (approx. 0.2 M relative to the diamine). Cool the solution to 0 °C in an ice bath.
-
Slow Addition: Dissolve benzyl chloroformate (1 equivalent) in DCM. Add this solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition into an excess of the diamine is critical to minimize the formation of the di-substituted byproduct.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil containing the free base, Benzyl (6-aminohexyl)carbamate.
-
Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel using a DCM/Methanol gradient to isolate the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Benzyl (6-aminohexyl)carbamate hydrochloride.
Workflow for Purification and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed before its use in further applications.
Caption: Workflow for the purification and quality control of the final product.
Representative Analytical Data
Final product validation relies on standard analytical techniques. The data below are representative of a successful synthesis.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), the hexyl chain protons (a series of multiplets between ~1.3-3.2 ppm), and amine protons. |
| LC-MS | A major peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 251.18. |
| Purity (HPLC) | >97% purity at a relevant wavelength (e.g., 254 nm). |
Application in PROTAC Assembly
With the validated linker precursor in hand, the next stage is its sequential conjugation to the two ligands.
Step-by-Step Protocol: A General Conjugation Strategy
This protocol assumes the target protein ligand has a carboxylic acid handle for amide bond formation.
Step A: Coupling to the First Ligand
-
Activation: Dissolve the target protein ligand (1 eq.) in DMF. Add a peptide coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (3 eq.). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of Benzyl (6-aminohexyl)carbamate hydrochloride (1.2 eq.) and additional DIPEA (1.2 eq., to neutralize the hydrochloride) in DMF to the activated ester solution.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Workup & Purification: Upon completion, perform an aqueous workup and purify the resulting intermediate (Ligand-Linker-Cbz) by preparative HPLC.
Step B: Deprotection and Coupling to the Second Ligand
-
Cbz Deprotection: Dissolve the purified Ligand-Linker-Cbz intermediate in methanol or ethanol. Add Palladium on carbon (10 mol%) catalyst. Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously for 4-6 hours. Causality Note: Hydrogenolysis is a clean and efficient method for Cbz deprotection, yielding the free amine and toluene/CO₂ as byproducts.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected Ligand-Linker-NH₂ intermediate.
-
Second Coupling: Repeat the amide coupling procedure described in Step A, using the deprotected intermediate and the second ligand (e.g., an E3 ligase ligand with a carboxylic acid handle).
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the highly pure, active compound.
Workflow for PROTAC Assembly and Validation
Caption: A generalized workflow for PROTAC synthesis and subsequent biological validation.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: Benzyl (6-aminohexyl)carbamate hydrochloride is classified as an irritant, causing skin and serious eye irritation.[4][5][7] It may also cause respiratory irritation.[5]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid formation of dust and aerosols.[4]
-
Storage: Store in a cool, dry place in a tightly closed container.[5] For long-term storage, an inert atmosphere is recommended.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][8]
Conclusion and Future Perspectives
Benzyl (6-aminohexyl)carbamate hydrochloride is more than just a chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its straightforward synthesis, combined with the well-understood chemistry of its protecting group, makes it a reliable and versatile linker precursor for PROTAC assembly. As the field of targeted protein degradation continues to expand, the demand for high-quality, well-characterized linkers like this will only increase. Future work will likely focus on developing linkers with diverse properties—more rigid or more flexible, with different exit vectors and solubility profiles—to further refine the efficacy and selectivity of PROTAC degraders. However, the fundamental role of simple, effective building blocks like Benzyl (6-aminohexyl)carbamate hydrochloride will remain a cornerstone of this exciting therapeutic modality.
References
-
Angene Chemical. (2024). Safety Data Sheet: Benzyl (6-aminohexyl)carbamate hydrochloride. [Link]
-
SIELC Technologies. (2018). Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride. [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
T. Ghosh, A., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Sources
- 1. Benzyl N-(6-Aminohexyl)carbamate Hydrochloride, CasNo.78618-06-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BENZYL N-(6-AMINOHEXYL)CARBAMATE HYDROCHLORIDE | 78618-06-1 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
